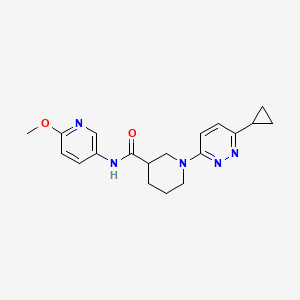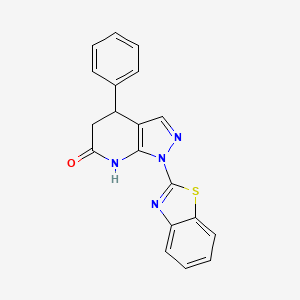
Neurotoxin Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neurotoxins are poisonous substances that can cause damage to the nervous system. They can be found in various sources, such as plants, animals, and bacteria. Neurotoxin inhibitors are compounds that can prevent the effects of neurotoxins. These inhibitors have been the subject of extensive research due to their potential use in treating various neurological disorders.
科学的研究の応用
1. Neurotransmitter Release and Clinical Importance
Neurotoxin inhibitors have significantly advanced our understanding of neurotransmitter release mechanisms. Clostridial neurotoxins, with metallo-proteolytic activity, and snake presynaptic neurotoxins, with phospholipase A2 activity, are potent inhibitors of neurotransmitter release. Their study has contributed to both scientific and clinical fields, enhancing the understanding of molecular mechanisms and potential therapeutic uses (Rossetto & Montecucco, 2008).
2. Characterization of Ion Channels and Receptors
Neurotoxins, due to their specific actions on molecular targets, are essential in characterizing ion channels and receptors in the nervous system. They serve as selective diagnostic ligands, helping to illuminate the complexities and impacts on experimental interpretations in neuroscientific research (Adams & Olivera, 1994).
3. High-Throughput Analysis for Drug Development
The analysis of peptide neurotoxins, such as those targeting cardiac NaV1.5 channels, is crucial for drug development. High-throughput platforms enable the screening of slow-binding molecules and sophisticated voltage protocols, contributing to the development of treatments for ion channel-related diseases (Jiang et al., 2014).
4. Clinical Applications and Synaptic Function
Neurotoxins acting on synaptic sites are widely used in clinical treatment, showing positive therapeutic outcomes. They affect synaptic function by inhibiting or promoting neurotransmitter release or binding to receptors, thus impacting various biological processes. This knowledge is crucial for both research and clinical applications (Zhou et al., 2022).
5. Study of Membrane Trafficking and Brain Functions
Clostridial neurotoxins, such as Tetanus toxin and botulinal toxins, inhibit neuronal exocytosis. Their study has helped identify their intraneuronal targets and understand their role as metalloproteases. This research is fundamental for studying membrane trafficking events and even higher brain functions like behavior and learning (Niemann et al., 1994).
将来の方向性
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQUUKVLVOMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)
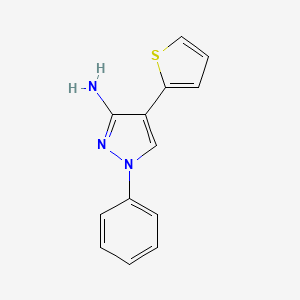

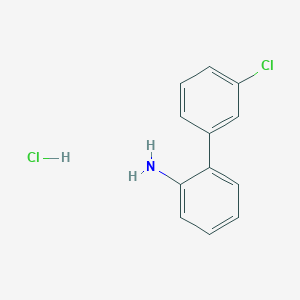


![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
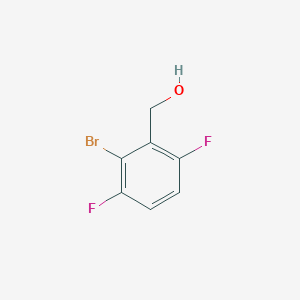
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
